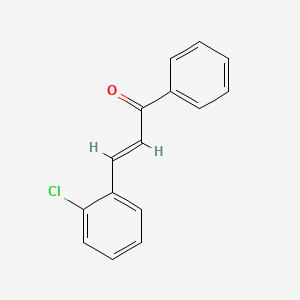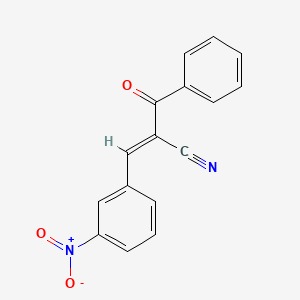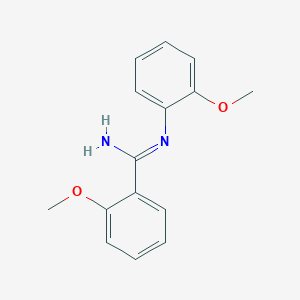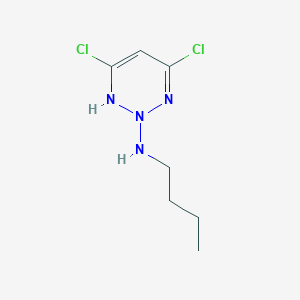
Ethyl 2-methoxy-4-methylbenzoate
Übersicht
Beschreibung
Ethyl 2-methoxy-4-methylbenzoate is an organic compound with the molecular formula C11H14O3. It is an ester derived from 2-methoxy-4-methylbenzoic acid and ethanol. This compound is known for its pleasant aroma and is often used in the fragrance industry. It also finds applications in various chemical syntheses and research.
Safety and Hazards
Wirkmechanismus
Target of Action
As an ester, it may interact with various enzymes and receptors in the body, particularly those involved in ester hydrolysis .
Mode of Action
Esters, including 2-Methoxy-4-methyl-benzoic acid ethyl ester, typically undergo hydrolysis in the presence of water and a strong-acid catalyst . This reaction is reversible and results in the formation of a carboxylic acid and an alcohol .
Biochemical Pathways
Esters are known to participate in various biochemical reactions, including esterification and hydrolysis . These reactions can influence a variety of downstream effects, depending on the specific enzymes and substrates involved.
Result of Action
The hydrolysis of esters can lead to changes in cellular biochemistry, potentially influencing processes such as signal transduction, energy metabolism, and enzyme regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-methoxy-4-methylbenzoate can be synthesized through the esterification of 2-methoxy-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as fractional distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-methoxy-4-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, it can hydrolyze back to 2-methoxy-4-methylbenzoic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Hydrolysis: 2-methoxy-4-methylbenzoic acid and ethanol.
Reduction: 2-methoxy-4-methylbenzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methoxy-4-methylbenzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties and its role as a precursor in drug synthesis.
Industry: Used in the fragrance industry for its aromatic properties and in the production of flavoring agents.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-methoxy-4-methylbenzoate can be compared with similar esters such as mthis compound and ethyl 4-methoxybenzoate. These compounds share similar structural features but differ in their physical and chemical properties, such as boiling points and reactivity. The presence of different alkyl groups (ethyl vs. methyl) can influence their solubility and interaction with other molecules.
List of Similar Compounds
- Mthis compound
- Ethyl 4-methoxybenzoate
- Methyl 2-methoxybenzoate
This compound stands out due to its unique combination of functional groups, making it a versatile compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
ethyl 2-methoxy-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-11(12)9-6-5-8(2)7-10(9)13-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXLPMDTDLPTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














